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molecular formula C12H11NO B8657315 2,3-Dihydro-1H-pyrrolo[1,2-a]indole-9-carbaldehyde

2,3-Dihydro-1H-pyrrolo[1,2-a]indole-9-carbaldehyde

Cat. No. B8657315
M. Wt: 185.22 g/mol
InChI Key: ARXIIRXLRNPUGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07790716B2

Procedure details

According to the procedure of Preparation 40 (b), except substituting 2,3-dihydro-1H-3a-azacyclopenta[α]indene (J. Med. Chem. 1965, 8, 700; 0.24 g, 1.53 mmole) for the 1,3-dimethylindole, the title compound (0.17 g, 60%) was prepared as a yellow solid: MS (ES) m/e 186 (M+H)+.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.24 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
60%

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].C1C2=CC3C=CC=[CH:13][C:14]=3N2CC1.[CH3:15][N:16]1[C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[C:18]([CH3:25])=[CH:17]1>>[CH2:13]1[C:17]2=[C:18]([CH:25]=[O:1])[C:19]3[CH:20]=[CH:21][CH:22]=[CH:23][C:24]=3[N:16]2[CH2:15][CH2:14]1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0.24 g
Type
reactant
Smiles
C1CCN2C1=CC=1C=CC=CC21
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C=C(C2=CC=CC=C12)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1CCN2C1=C(C=1C=CC=CC21)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.17 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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